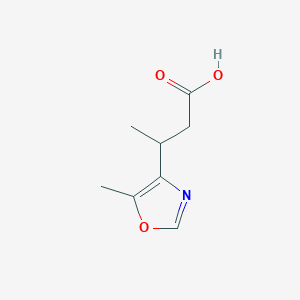

3-(5-Methyloxazol-4-yl)butanoic acid

Description

3-(5-Methyloxazol-4-yl)butanoic acid is a heterocyclic carboxylic acid featuring a five-membered oxazole ring substituted with a methyl group at position 5 and a butanoic acid chain at position 4. Its molecular formula is C₈H₁₁NO₃, with a molecular weight of 169.18 g/mol. Oxazole rings are electron-deficient aromatic systems known for their role in medicinal chemistry, often contributing to metabolic stability and bioavailability in drug candidates . The butanoic acid moiety enhances solubility in polar solvents and may serve as a pharmacophore for targeting enzymes or receptors requiring carboxylic acid interactions.

Properties

Molecular Formula |

C8H11NO3 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

3-(5-methyl-1,3-oxazol-4-yl)butanoic acid |

InChI |

InChI=1S/C8H11NO3/c1-5(3-7(10)11)8-6(2)12-4-9-8/h4-5H,3H2,1-2H3,(H,10,11) |

InChI Key |

WZSWNJVERLMQCD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CO1)C(C)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyloxazol-4-yl)butanoic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-hydroxybenzoic acid with suitable reagents can yield the desired oxazole derivative . Another method involves the use of trifluoroacetic anhydride to introduce the trifluoroacetyl group, followed by further functional group transformations .

Industrial Production Methods

Industrial production of 3-(5-Methyloxazol-4-yl)butanoic acid typically involves scalable and cost-effective methods. The use of trifluoroacetic anhydride in large-scale reactions has been demonstrated to be feasible and efficient, allowing for the production of significant quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyloxazol-4-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: The oxazole ring can undergo substitution reactions with electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as alkyl halides and nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(5-Methyloxazol-4-yl)butanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Methyloxazol-4-yl)butanoic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets. The butanoic acid chain can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

4-((5-Aryl-1,3,4-oxadiazol-2-yl)thio)butanoic Acids ()

Compounds such as 19b, 19c, 19d, and 19e feature a 1,3,4-oxadiazole core linked to butanoic acid via a thioether bridge. Key differences include:

- Substituents : Aryl groups (e.g., 2-chloro-4-propylphenyl in 19b ) introduce steric bulk and lipophilicity, whereas the target compound’s 5-methyl group on oxazole is less sterically demanding.

- Linker : The thioether (S-link) in oxadiazole derivatives increases lipophilicity compared to the direct C–O/C–N bonds in oxazole-based compounds.

Biological Implications : Oxadiazole derivatives in show inhibitory activity against Rho/Myocar, with purity ranging from 36% to 76% . The thioether linker may enhance membrane permeability, but the target compound’s lack of sulfur could reduce toxicity risks.

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic Acid ()

This compound (C₁₂H₁₂N₂O₃ , MW 232.23 g/mol) has a 1,2,4-oxadiazole core with a phenyl substituent. Key comparisons:

- Solubility: Soluble in chloroform, methanol, and DMSO, suggesting moderate polarity . The target compound’s shorter chain (butanoic vs. phenyl-substituted) may improve aqueous solubility.

- Molecular Weight : The oxadiazole derivative’s higher molecular weight (232 vs. 169 g/mol) could impact pharmacokinetics, such as absorption and distribution.

Isoxazole Derivatives ()

The compound N-(3-Hydroxypropyl)-N-methyl-4-[(5-methyl-3-phenylisoxazol-4-yl)methoxy]benzamide (36a) contains an isoxazole ring (oxygen and nitrogen adjacent) instead of oxazole. Key distinctions:

- Structural Isomerism : Isoxazole’s O–N adjacency vs. oxazole’s O–N separation alters dipole moments and binding interactions.

- Functional Groups : The benzamide and hydroxypropyl-methylamine substituents in 36a suggest GABA receptor targeting, while the target compound’s carboxylic acid group may favor interactions with carboxylate-binding enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.